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Compound Name: FLT4 protein

Cat. No.: B1179303 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Fms-like tyrosine kinase 4 (FLT4), also known as vascular endothelial growth factor receptor 3

(VEGFR-3), is a key regulator of lymphangiogenesis, the formation of new lymphatic vessels.

Its role in tumor metastasis and angiogenesis has made it a compelling target for cancer

therapy. This guide provides a comparative analysis of several FLT4 inhibitors that have been

evaluated in clinical trials, offering a resource for researchers and drug development

professionals. The information is presented to facilitate an objective comparison of their

performance, supported by available clinical and preclinical data.

FLT4 (VEGFR-3) Signaling Pathway
The FLT4 signaling pathway is initiated by the binding of its ligands, VEGF-C and VEGF-D.

This binding leads to receptor dimerization and autophosphorylation of tyrosine residues in the

intracellular domain, activating downstream signaling cascades, primarily the PI3K/AKT and

MAPK/ERK pathways. These pathways regulate endothelial cell proliferation, migration, and

survival, which are crucial for the formation of new lymphatic vessels.
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Comparative Tables of FLT4 Inhibitors in Clinical
Trials
The following tables summarize the key characteristics and clinical trial data for a selection of

FLT4 inhibitors. These include both selective inhibitors and multi-targeted tyrosine kinase

inhibitors with significant activity against FLT4.

Table 1: Overview of Investigated FLT4 Inhibitors
Inhibitor Type Other Key Targets Developer(s)

EVT801
Selective small

molecule
-

Evotec/Kazia

Therapeutics

IMC-3C5 (LY3022856) Monoclonal antibody -
Eli Lilly/ImClone

Systems

Pazopanib Multi-targeted TKI
VEGFR1/2, PDGFRα/

β, c-Kit
GlaxoSmithKline

Dovitinib Multi-targeted TKI
FGFR1/2/3,

VEGFR1/2, PDGFRβ
Novartis

Sulfatinib Multi-targeted TKI
VEGFR1/2, FGFR1,

CSF1R

Hutchison

MediPharma

Linifanib Multi-targeted TKI VEGFR1/2, PDGFR AbbVie

Anlotinib Multi-targeted TKI
VEGFR1/2, FGFR1-4,

PDGFRα/β, c-Kit

Advenchen

Laboratories

Table 2: Summary of Clinical Trial Efficacy Data
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Inhibitor Phase Cancer Type(s)
Key Efficacy
Results

EVT801 Phase 1

Advanced Solid

Tumors (notably

Ovarian Cancer)

46% of ovarian cancer

patients had stable

disease or better for at

least three cycles.

One partial response

was observed.[1][2]

IMC-3C5 (LY3022856) Phase 1

Advanced Solid

Tumors, Colorectal

Cancer (CRC)

No radiographic

responses noted. In

the CRC expansion

cohort, the best

overall response was

stable disease in 19%

of patients. Median

PFS was 6.3 weeks.

[3][4]

Pazopanib
Phase 2/3 (various

trials)

Renal Cell Carcinoma

(RCC), Soft Tissue

Sarcoma (STS)

In RCC, significantly

improved PFS

compared to placebo.

[5] In STS, improved

PFS by 3 months

compared to placebo.

[6]

Dovitinib
Phase 2/3 (various

trials)

Renal Cell Carcinoma

(RCC), Urothelial

Carcinoma

In third-line mRCC,

did not show superior

efficacy to sorafenib

(median PFS 3.7 vs

3.6 months).[7][8]

Limited single-agent

activity in advanced

urothelial carcinoma.
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Sulfatinib Phase 1/2

Neuroendocrine

Tumors (NET), other

solid tumors

In NET, ORR of 16.0%

and DCR of 91.4%.

Estimated median

PFS of 16.6 months.

[9][10]

Linifanib
Phase 2/3 (various

trials)

Non-Small Cell Lung

Cancer (NSCLC),

Hepatocellular

Carcinoma (HCC)

In refractory NSCLC,

response rate was

5.1%, median PFS 3.6

months, and median

OS 9.0 months. In

advanced HCC, did

not show superiority to

sorafenib in OS.[11]

Anlotinib
Phase 3 (ALTER

0303)

Advanced Non-Small

Cell Lung Cancer

(NSCLC)

Suppressed the rate

of new metastatic

lesions (18.18% vs

31.82% in placebo

arm).[2][12]

Significantly improved

PFS and OS.[4]

Table 3: Summary of Clinical Trial Safety Data
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Inhibitor Phase
Common Treatment-
Related Adverse Events (≥
Grade 3)

EVT801 Phase 1

Majority of toxicities were mild

to moderate and transient.[1]

[2]

IMC-3C5 (LY3022856) Phase 1

Most common grade 3/4

TEAEs included UTI and small

intestinal obstruction (7%

each).[4]

Pazopanib Phase 2/3 (various trials)

Hypertension, diarrhea, hair

color changes, nausea,

fatigue, anorexia.[13][14]

Dovitinib Phase 2/3 (various trials)

Fatigue, elevated GGT,

lymphopenia, diarrhea,

nausea, vomiting.[7][15]

Sulfatinib Phase 1/2

Hypertension, proteinuria,

hyperuricemia,

hypertriglyceridemia, diarrhea,

ALT increase.[9][10]

Linifanib Phase 2

Hypertension, fatigue,

diarrhea, decreased appetite,

palmar-plantar

erythrodysesthesia.[16]

Anlotinib Phase 3

Hypertension, hand-foot

syndrome, fatigue, proteinuria,

anorexia.[17]

Experimental Protocols
Detailed experimental protocols are crucial for the objective evaluation of FLT4 inhibitors.

Below are generalized methodologies for key assays, supplemented with specific details where

available for the discussed inhibitors.
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Generalized Experimental Workflow for FLT4 Inhibitor
Evaluation
The preclinical evaluation of a novel FLT4 inhibitor typically follows a structured workflow to

characterize its potency, selectivity, and anti-tumor activity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generalized Experimental Workflow for FLT4 Inhibitor Evaluation

In Vitro Assays

In Vivo Models

Clinical Trials

Biochemical Kinase Assay
(FLT4 Potency & Selectivity)

Cellular Proliferation Assay
(e.g., Endothelial Cells)

Downstream Signaling Assay
(Western Blot for p-ERK, p-AKT)

Tumor Xenograft Model
(Tumor Growth Inhibition)

Lymphangiogenesis Model
(e.g., Matrigel Plug, Corneal Micropocket)

Phase 1
(Safety, MTD, PK/PD)

Phase 2
(Efficacy & Safety)

Phase 3
(Pivotal Efficacy & Safety)

Click to download full resolution via product page

Generalized Experimental Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.benchchem.com/product/b1179303?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FLT4 (VEGFR-3) Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on FLT4 kinase activity.

General Protocol:

Reagents: Recombinant human VEGFR-3 kinase, a suitable peptide substrate (e.g.,

poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme,

substrate, and varying concentrations of the inhibitor.

Detection: The amount of phosphorylated substrate is quantified, typically using methods like

ADP-Glo®, HTRF®, or ELISA-based assays with a phospho-specific antibody.

Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal

curve.

Inhibitor-Specific Details:

EVT801: Preclinical studies showed EVT801 to be a selective inhibitor of VEGFR-3 with an

IC50 of 11 nM in a biochemical assay.[14][18]

Pazopanib: Exhibited an IC50 of 47 nM against VEGFR-3 in a cell-free kinase assay.[19]

Dovitinib: Showed inhibition of VEGFR-1 to -3.[15]

Endothelial Cell Proliferation Assay
Objective: To assess the effect of an FLT4 inhibitor on the proliferation of endothelial cells,

particularly lymphatic endothelial cells (LECs).

General Protocol:

Cell Culture: Human Lymphatic Microvascular Endothelial Cells (hLMVECs) or Human

Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.
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Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of

the inhibitor in the presence of a pro-proliferative stimulus, typically VEGF-C or VEGF-D.

Measurement of Proliferation: After a defined incubation period (e.g., 48-72 hours), cell

proliferation is measured using assays such as MTT, BrdU incorporation, or direct cell

counting.

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of cell

proliferation (IC50) is determined.

Inhibitor-Specific Details:

EVT801: Suppressed VEGF-C-induced human endothelial cell proliferation in vitro.[20]

Dovitinib: A cell viability assay using MTT was performed on various multiple myeloma cell

lines and M-NFS-60 cells to assess the effect on cell proliferation.[21]

Pazopanib: A Transwell migration assay was used to evaluate the effect of pazopanib on the

migration of HUVECs.[19]

In Vivo Tumor Model (Xenograft)
Objective: To evaluate the anti-tumor efficacy of an FLT4 inhibitor in a living organism.

General Protocol:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically

into the mice.

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. The inhibitor is administered orally or via injection according to a

predetermined schedule.

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and

general health are also monitored.
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Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used

for further analysis (e.g., immunohistochemistry for markers of angiogenesis and

lymphangiogenesis).

Inhibitor-Specific Details:

EVT801: Showed compelling efficacy as a single agent in multiple in vivo models.[20]

Anlotinib: In a xenograft mouse model using H446 small-cell lung cancer cells, tumor

volumes were significantly decreased in the anlotinib treatment group.[2][22] A lung

adenocarcinoma xenograft model was also established to study its effects.[23]

Sulfatinib: A xenograft model of pancreatic neuroendocrine tumors was used to analyze

tumor growth characteristics.[12] Zebrafish tumor xenografts were also utilized to test its

anti-tumor activity in lung carcinoids.[11][15]

Dovitinib: An orthotopic HCC model was used to examine the therapeutic effect, showing

inhibition of primary tumor growth.[23]

Linifanib: A phase II trial was conducted in patients with advanced non-small cell lung cancer.

[16]

Conclusion
The landscape of FLT4 inhibitors in clinical development is diverse, encompassing both highly

selective agents and multi-targeted tyrosine kinase inhibitors. While selective inhibitors like

EVT801 offer the potential for a more favorable safety profile by minimizing off-target effects,

multi-targeted inhibitors such as Pazopanib, Anlotinib, and Sulfatinib have demonstrated

clinical activity across a range of malignancies, likely due to their broader mechanism of action.

The choice of an appropriate FLT4 inhibitor for further development or clinical application will

depend on the specific cancer type, the molecular profile of the tumor, and the desired balance

between efficacy and safety. The data presented in this guide provide a foundation for

comparing these agents and informing future research and clinical trial design in the pursuit of

more effective cancer therapies targeting the FLT4 pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38553659/
https://pubmed.ncbi.nlm.nih.gov/35757014/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9225918/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8209678/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12631220/
https://netrf.org/research/tumor-xenografts-in-zebrafish-a-new-in-vivo-model-for-lung-carcinoids/
https://www.mdpi.com/1422-0067/23/15/8126
https://pmc.ncbi.nlm.nih.gov/articles/PMC8209678/
https://www.researchgate.net/publication/51151209_Phase_2_Trial_of_Linifanib_ABT-869_in_Patients_with_Advanced_Non-small_Cell_Lung_Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1179303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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